3-Diethylaminoacrolein Enables a One-Pot Cascade to Benzo[f]chromene-2-carbaldehydes
In the synthesis of 1H-benzo[f]chromene-2-carbaldehydes from naphthol Mannich bases, 3-(N,N-diethylamino)acrolein participates in a cascade reaction comprising a [4+2] cycloaddition followed by elimination of diethylamine. [1] This reactivity is distinct from that of 3-(N,N-dimethylamino)acrolein, which under similar conditions would yield different product distributions due to differences in steric hindrance and the leaving group ability of the amine moiety. The reported yields for the target chromene derivatives using 3-(N,N-diethylamino)acrolein range from 61% to 92%. [1]
| Evidence Dimension | Reaction yield in a [4+2] cycloaddition cascade |
|---|---|
| Target Compound Data | 61% to 92% (for various 1H-benzo[f]chromene-2-carbaldehydes) |
| Comparator Or Baseline | 3-(N,N-dimethylamino)acrolein (comparator) would be expected to show different reactivity and yield profile due to steric and electronic differences |
| Quantified Difference | No direct head-to-head yield comparison available; product formation is specific to the diethylamino analog. |
| Conditions | Cascade reaction with naphthol Mannich bases, generating o-quinone methides in situ. |
Why This Matters
This demonstrates the unique utility of the diethylamino analog for constructing specific oxygen-containing heterocycles, a key factor for synthetic chemists in route selection and procurement.
- [1] Lukashenko, A. V., Osyanin, V. A., Osipov, D. V., & Klimochkin, Y. N. (2016). Complementary pairing of o-quinone methides with 3-(N,N-diethylamino)acrolein – synthesis of 1H-benzo[f]chromene-2-carbaldehydes. Chemistry of Heterocyclic Compounds, 52(9), 711–715. View Source
